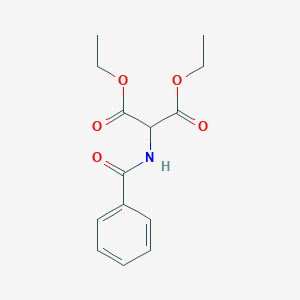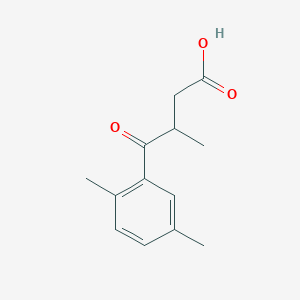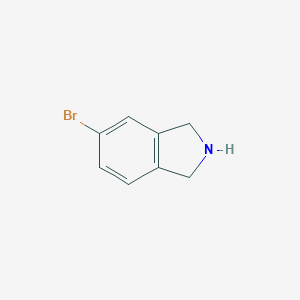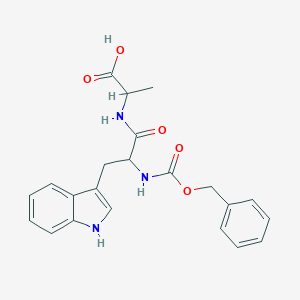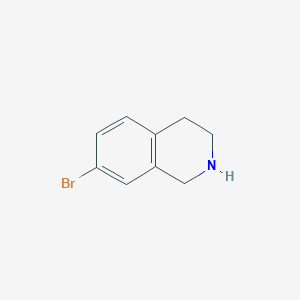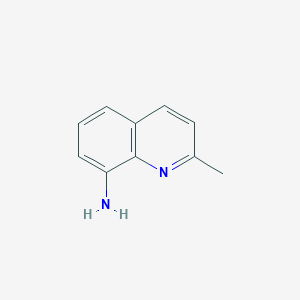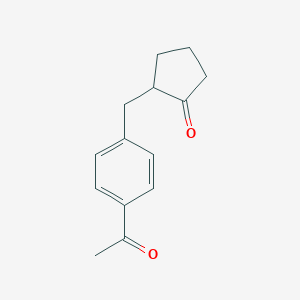
2-(4-Acetylbenzyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Acetylbenzyl)cyclopentanone” is a chemical compound with the molecular formula C14H16O2 . It has a molecular weight of 216.28 .
Molecular Structure Analysis
The molecular structure of “2-(4-Acetylbenzyl)cyclopentanone” is represented by the molecular formula C14H16O2 . Further details about its structure are not available in the search results.Scientific Research Applications
Neurology Research
This compound is utilized in neurology research, particularly in the study of pain and inflammation. As a reference standard in neurology research chemicals and analytical standards, it aids in the development of new therapeutic agents for treating neurological disorders .
Anti-Inflammatory Applications
It serves as a potential metabolite of Loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This implies its use in pharmacokinetic studies and the development of anti-inflammatory medications .
Analytical Method Development
The compound is used in analytical method development, particularly in the validation of pharmaceuticals. It helps in establishing the presence and concentration of Loxoprofen in biological samples, which is crucial for drug safety and efficacy .
Research on Atherosclerosis
Given its relation to Loxoprofen, this compound is involved in research aimed at reducing atherosclerosis. Studies focus on its anti-inflammatory properties and their effect on reducing arterial plaque formation .
Pain Management Studies
It is used in the study of pain management. Researchers explore its efficacy in reducing pain symptoms and its potential as an alternative to traditional painkillers .
Cyclooxygenase Inhibition Research
As part of cyclooxygenase research, this compound is analyzed for its inhibitory effects on the enzyme responsible for inflammation and pain signaling. This has implications for the treatment of chronic inflammatory conditions .
Regulatory Compliance Testing
This compound is also significant in regulatory compliance testing. It helps in meeting the stringent regulations set by health authorities for the approval of new drugs, ensuring patient safety and drug effectiveness .
Mechanism of Action
Target of Action
The primary target of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one, also known as 2-(4-Acetylbenzyl)cyclopentanone, is cyclooxygenase . Cyclooxygenase is an enzyme that plays a key role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation.
Mode of Action
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one becomes active after metabolism in the body and inhibits the activation of cyclooxygenase . By inhibiting this enzyme, the compound can reduce the production of prostanoids, which are involved in the inflammatory response.
Biochemical Pathways
The inhibition of cyclooxygenase by 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one affects the arachidonic acid pathway. This pathway is responsible for the production of prostanoids. When cyclooxygenase is inhibited, the conversion of arachidonic acid to prostanoids is reduced, leading to decreased inflammation .
Pharmacokinetics
It is known that the compound becomes active after metabolism in the body .
Result of Action
The primary result of the action of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one is the reduction of inflammation. By inhibiting the activation of cyclooxygenase, the compound reduces the production of prostanoids, which are key mediators and regulators of inflammation .
properties
IUPAC Name |
2-[(4-acetylphenyl)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNGIPDONSHKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

